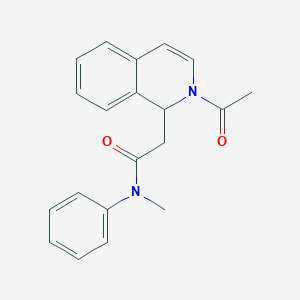
2-(2-acetyl-1H-isoquinolin-1-yl)-N-(1-phenylethyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-acetyl-1H-isoquinolin-1-yl)-N-(1-phenylethyl)acetamide is a chemical compound that has been studied for its potential applications in scientific research. This compound is also known as AIA and has been synthesized using various methods. The purpose of
Mecanismo De Acción
The mechanism of action of 2-(2-acetyl-1H-isoquinolin-1-yl)-N-(1-phenylethyl)acetamide is not fully understood. However, studies have shown that this compound can inhibit the activity of certain enzymes that are involved in inflammatory processes and cancer cell growth. Additionally, AIA has been found to have antioxidant properties, which may contribute to its anti-inflammatory and anti-cancer effects.
Biochemical and Physiological Effects:
Studies have shown that 2-(2-acetyl-1H-isoquinolin-1-yl)-N-(1-phenylethyl)acetamide can have various biochemical and physiological effects. This compound has been found to inhibit the production of inflammatory cytokines and reduce the activity of certain enzymes that are involved in inflammatory processes. Additionally, AIA has been found to induce apoptosis in cancer cells and inhibit their growth.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2-(2-acetyl-1H-isoquinolin-1-yl)-N-(1-phenylethyl)acetamide in lab experiments is its potential for use in the development of new anti-inflammatory and anti-cancer treatments. Additionally, this compound has been found to have low toxicity, which makes it a safer option for use in lab experiments. However, one limitation of using AIA in lab experiments is its limited solubility in water, which can make it difficult to use in certain experimental setups.
Direcciones Futuras
There are several future directions for the study of 2-(2-acetyl-1H-isoquinolin-1-yl)-N-(1-phenylethyl)acetamide. One potential direction is the further study of its anti-inflammatory and anti-cancer properties. Additionally, this compound may have potential applications in the treatment of other diseases, such as neurodegenerative disorders. Further research is needed to fully understand the mechanism of action of AIA and its potential applications in scientific research.
In conclusion, 2-(2-acetyl-1H-isoquinolin-1-yl)-N-(1-phenylethyl)acetamide is a chemical compound that has been studied for its potential applications in scientific research. This compound has been synthesized using various methods and has been found to have anti-inflammatory and anti-cancer properties. Further research is needed to fully understand the mechanism of action of AIA and its potential applications in scientific research.
Métodos De Síntesis
The synthesis of 2-(2-acetyl-1H-isoquinolin-1-yl)-N-(1-phenylethyl)acetamide has been achieved using various methods. One of the most common methods involves the reaction of 2-acetyl-1H-isoquinoline with N-(1-phenylethyl)acetamide in the presence of a catalyst such as palladium on carbon. The reaction is typically carried out in a solvent such as ethanol or methanol.
Aplicaciones Científicas De Investigación
2-(2-acetyl-1H-isoquinolin-1-yl)-N-(1-phenylethyl)acetamide has been studied for its potential applications in scientific research. This compound has been found to have anti-inflammatory properties and has been studied for its potential use in the treatment of various inflammatory conditions. Additionally, this compound has been found to have potential applications in the field of cancer research. Studies have shown that AIA can inhibit the growth of cancer cells and may be a potential candidate for the development of new cancer treatments.
Propiedades
IUPAC Name |
2-(2-acetyl-1H-isoquinolin-1-yl)-N-(1-phenylethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O2/c1-15(17-8-4-3-5-9-17)22-21(25)14-20-19-11-7-6-10-18(19)12-13-23(20)16(2)24/h3-13,15,20H,14H2,1-2H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIYQSPYKIUHBLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)CC2C3=CC=CC=C3C=CN2C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-acetyl-1H-isoquinolin-1-yl)-N-(1-phenylethyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N,N-dimethyl-2-[3-(trifluoromethyl)anilino]pyridine-3-carboxamide](/img/structure/B7545567.png)


![2-[[2-(tert-butylamino)-2-oxoethyl]-methylamino]-N-(2-cyanophenyl)propanamide](/img/structure/B7545582.png)
![2-[4-(azepane-1-carbonyl)piperidin-1-yl]-N-(2,5-difluorophenyl)acetamide](/img/structure/B7545588.png)
![N-[1-(ethylamino)-1-oxopropan-2-yl]-3-(phenoxymethyl)-1-benzofuran-2-carboxamide](/img/structure/B7545613.png)


![[3-(methoxymethyl)phenyl]-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]methanone](/img/structure/B7545635.png)



